
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reaction: The indole core undergoes a substitution reaction with a suitable alkylating agent to introduce the 1-(3-(dimethylamino)propyl) group.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of BET proteins, which are involved in various cancers and inflammatory diseases.
Biological Research: The compound is used to investigate the role of BET proteins in gene regulation and epigenetics.
Pharmacology: It is explored for its anti-inflammatory and anti-cancer properties.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride involves inhibition of BET proteins. These proteins recognize acetylated lysine residues on histone tails, leading to the regulation of gene expression. By inhibiting BET proteins, the compound disrupts this recognition, thereby modulating gene expression and exerting anti-cancer and anti-inflammatory effects . The molecular targets include BRD4, a member of the BET family, and pathways such as NF-κB and NLRP3 signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Cyclopent[de]isoquinolin-3(4H)-ones: These compounds share structural similarities but differ in their biological activities.
Uniqueness
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its high selectivity for the first bromodomain (BD1) of BET proteins. This selectivity enhances its potential as a therapeutic agent with fewer off-target effects .
Properties
CAS No. |
20904-09-0 |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]benzo[cd]indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-17(2)10-5-11-18-14-9-4-7-12-6-3-8-13(15(12)14)16(18)19;/h3-4,6-9H,5,10-11H2,1-2H3;1H |
InChI Key |
VSRSDJJAJAHNEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC3=C2C(=CC=C3)C1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




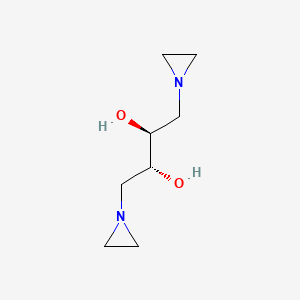
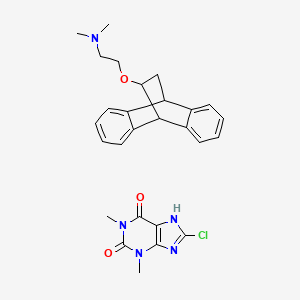
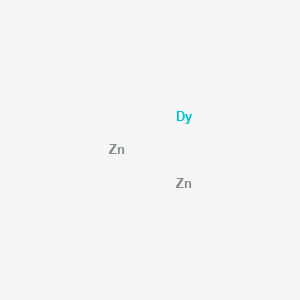
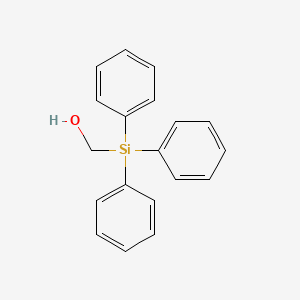
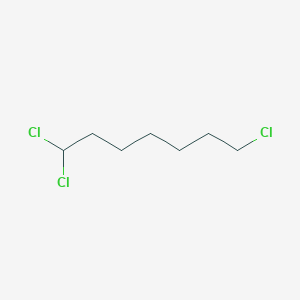

![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)



![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
